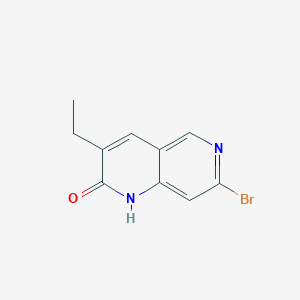

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one

Description

The Strategic Importance of Naphthyridine Scaffolds in Modern Organic Synthesis

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.com The arrangement of the two nitrogen atoms gives rise to six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape. mdpi.com This structural diversity has made the naphthyridine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com

The strategic importance of these scaffolds is reflected in their wide-ranging pharmacological applications. mdpi.com Naphthyridine derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents. researchgate.netresearchgate.netnih.gov A notable early example is nalidixic acid, a 1,8-naphthyridine (B1210474) derivative that was introduced as an antibacterial agent in 1967. mdpi.com More contemporary examples include compounds that are potent inhibitors of enzymes crucial for disease progression, such as kinases and poly (ADP-ribose) polymerase (PARP). acs.orgnih.gov The versatility of the naphthyridine core allows synthetic chemists to modify its structure at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

Structural Contextualization of 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one among 1,6-Naphthyridine (B1220473) Derivatives

The compound this compound belongs to the 1,6-naphthyridine isomer class, specifically the 1,6-naphthyridin-2(1H)-one subfamily. This subfamily is extensive, with scientific databases containing over 17,000 related compounds, a majority of which are cited in patents, indicating significant industrial interest. mdpi.com

The core structure is a pyridin-2-one ring fused to a pyridine ring. Key structural features of the title compound include:

An ethyl group at the C3 position.

A bromo group at the C7 position.

An oxo group at the C2 position, rendering it a pyridone.

The bromine atom at the C7 position is a particularly important feature from a synthetic standpoint. Halogen atoms, such as bromine, are versatile functional handles in modern organic synthesis. They are frequently used as precursors in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), allowing for the introduction of a wide variety of carbon-based or heteroatom-based substituents. This strategic placement of a bromine atom makes this compound a valuable intermediate for creating libraries of more complex molecules for biological screening.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2589531-29-1 | enovationchem.com |

| MDL Number | MFCD35095640 | enovationchem.com |

| Molecular Formula | C10H9BrN2O | Calculated |

| Molecular Weight | 253.10 g/mol | Calculated |

| Chemical Purity | Typically ≥95% | enovationchem.com |

Overview of Established Research Trajectories Pertaining to this compound

While dedicated research focusing exclusively on this compound is not extensively documented in peer-reviewed literature, its significance becomes apparent when viewed as a key building block for complex, pharmacologically active molecules. The primary research trajectory for this compound and its close analogues is in the field of drug discovery, particularly as an intermediate in the synthesis of kinase inhibitors.

A prominent example is the drug Ripretinib, a kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST). tdcommons.org The chemical structure of Ripretinib incorporates the core of this compound, where the bromine at the C7 position has been replaced by a methylamino group and the C3 position is linked to a substituted phenylurea moiety. tdcommons.org This demonstrates the utility of the title compound as a synthetic precursor. The 1,6-naphthyridin-2(1H)-one scaffold has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a target implicated in hepatocellular carcinoma and colorectal cancer. acs.orgnih.gov Research in this area involves the synthesis of various derivatives to establish structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

| Compound | Core Structure | Substituent at C3 | Substituent at C7 | Research Context |

|---|---|---|---|---|

| This compound | 1,6-Naphthyridin-2-one | Ethyl | Bromo | Synthetic Intermediate |

| Ripretinib (core) | 1,6-Naphthyridin-2-one | Substituted Phenyl | Methylamino | Kinase Inhibitor for GIST tdcommons.org |

| Compound A34 | 1,6-Naphthyridin-2-one | Varies | Varies | FGFR4 Inhibitor for HCC acs.org |

| Compound 19g | 1,6-Naphthyridin-2-one | Varies | Varies | FGFR4 Inhibitor for Colorectal Cancer nih.gov |

Scope and Delimitation of Academic Inquiry into this compound Research

The academic and industrial inquiry into this compound is sharply focused and delimited. The primary scope of research is its application in synthetic and medicinal chemistry. Specifically, its role as a versatile intermediate for the construction of more elaborate molecules, primarily kinase inhibitors, defines its current value in the scientific landscape.

The limitations of the current body of public research are also clear. There is a notable absence of studies on the fundamental physical or chemical properties of the compound itself. Much of the synthetic and application-oriented data likely resides within the patent literature, driven by commercial interests in the development of proprietary therapeutic agents. Consequently, academic inquiry is largely confined to its utility in target-oriented synthesis rather than a broader exploration of its inherent reactivity or potential applications outside of medicinal chemistry. Future academic research could potentially explore novel synthetic methodologies for its preparation or utilize its reactive handles to access new classes of compounds beyond kinase inhibitors.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C10H9BrN2O/c1-2-6-3-7-5-12-9(11)4-8(7)13-10(6)14/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

CVIWZIRCBPMPQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CN=C(C=C2NC1=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 7 Bromo 3 Ethyl 1h 1,6 Naphthyridin 2 One

Retrosynthetic Analysis of the 1,6-Naphthyridin-2-one Core Featuring Bromo and Ethyl Substituents

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one, the primary disconnections focus on the formation of the pyridinone ring.

Two principal retrosynthetic strategies are commonly considered for the 1,6-naphthyridin-2-one core. nih.govbeilstein-journals.org

Strategy A: Disconnection of the Pyridinone Ring from a Pre-formed Pyridine (B92270). This approach involves disconnecting the C4-C4a and N1-C2 bonds. This leads back to a substituted 4-aminopyridine (B3432731) precursor. The remaining portion of the ring, including the C2, C3 (with its ethyl group), and C4 atoms, would be introduced by a suitable acyclic component, such as a substituted α,β-unsaturated ester or a related three-carbon synthon. The bromine atom would be present on the initial pyridine starting material.

Strategy B: Functionalization of a Pre-formed Naphthyridinone Core. A second strategy involves the late-stage introduction of one or both substituents. For instance, the synthesis could start from 3-ethyl-1H-1,6-naphthyridin-2-one, followed by a regioselective bromination at the C7 position. Alternatively, one could start with a 7-bromo-1H-1,6-naphthyridin-2-one and subsequently introduce the ethyl group at the C3 position, potentially via a transition-metal-catalyzed cross-coupling reaction.

These strategies offer flexibility in the synthesis, allowing for the diversification of substituents at various positions on the naphthyridine scaffold.

Classical Synthetic Approaches to this compound

Classical synthetic methods remain fundamental in constructing heterocyclic systems and rely on well-established reaction types like condensation, annulation, and functional group transformations.

This approach corresponds to the forward synthesis of Retrosynthetic Strategy A. The formation of the pyridinone ring is typically achieved by condensing a substituted pyridine with a partner that provides the remaining atoms of the second ring. For the target molecule, a plausible route involves the condensation of a 2-bromo-4-aminopyridine derivative with a reactant that can install the 3-ethyl-2-oxo functionality.

A common method is the Gould-Jacobs reaction or similar cyclizations. In a hypothetical pathway, a 5-bromo-pyridin-4-amine could be reacted with a diethyl 2-ethylmalonate or a related active methylene (B1212753) compound. The reaction would proceed through initial nucleophilic attack of the amino group, followed by thermal cyclization to form the pyridinone ring and establish the 1,6-naphthyridin-2-one core with the desired substituents.

This strategy involves synthesizing a simpler naphthyridine core and then introducing the required bromo and ethyl groups.

Bromination: If 3-ethyl-1H-1,6-naphthyridin-2-one is used as the starting material, regioselective bromination is required. The electron-rich nature of the pyridine ring in the naphthyridinone system makes it susceptible to electrophilic aromatic substitution. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) could be employed to install the bromine atom at the C7 position. mdpi.com The reaction conditions, including temperature and catalyst (if any), would need to be optimized to ensure high regioselectivity.

Diazotization: An alternative classical route to introduce a halogen is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. If a 7-amino-3-ethyl-1H-1,6-naphthyridin-2-one precursor were available, it could be treated with a nitrite (B80452) source in the presence of a hydrohalic acid (like HBr) to generate a diazonium salt, which would then be decomposed in the presence of a copper(I) bromide catalyst to yield the 7-bromo product. rsc.org

Contemporary and Advanced Synthetic Techniques for this compound

Modern organic synthesis increasingly relies on powerful and efficient methods, including transition-metal catalysis and multicomponent reactions, to construct complex molecules with high atom economy and selectivity.

Transition-metal catalysis offers versatile tools for both ring formation and functionalization. nih.govdntb.gov.ua

Palladium-Catalyzed Cross-Coupling: These reactions are highly effective for forming C-C bonds. If a 3,7-dibromo-1H-1,6-naphthyridin-2-one intermediate were synthesized, a selective Suzuki or Stille coupling could be envisioned to introduce the ethyl group at the C3 position using an appropriate organoboron or organotin reagent, respectively. The differing reactivity of the two bromine atoms could potentially allow for regioselective functionalization.

Buchwald-Hartwig Amination: While not directly forming the target compound, this reaction is crucial for synthesizing precursors or analogs. For instance, the synthesis of Ripretinib, which contains the target core, involves the palladium-catalyzed coupling of an amine with a halogenated naphthyridine. tdcommons.orgnih.gov This highlights the utility of such methods in functionalizing the 1,6-naphthyridin-2-one scaffold.

The table below summarizes potential transition-metal-catalyzed reactions applicable to the synthesis.

| Reaction Type | Catalyst/Reagents | Application in Synthesis |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Ethylboronic acid | Introduction of the C3-ethyl group onto a 3-bromo precursor. |

| Buchwald-Hartwig | Pd catalyst, Ligand (e.g., RuPhos), Base, Amine | Functionalization at the C7 position for analog synthesis. nih.gov |

| Intramolecular Heck | Pd catalyst, Base | Cyclization to form the naphthyridinone ring from an acyclic precursor. |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. rsc.orgnih.gov This approach is valued for its atom economy and ability to rapidly generate molecular complexity.

A potential three-component reaction for the synthesis of a related 1,6-naphthyridine (B1220473) core could involve the reaction of an aromatic aldehyde, malononitrile, and a 2-chloroquinoline-4-amine derivative in the presence of a base. rsc.org The mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. rsc.org

For the specific synthesis of this compound, a hypothetical MCR could be designed involving:

A 5-bromo-pyridin-4-amine derivative.

An aldehyde (e.g., propanal).

An active methylene compound that can lead to the 2-oxo functionality, such as a derivative of cyanoacetic acid.

The reaction would proceed through a cascade of condensation, addition, and cyclization steps to build the desired heterocyclic system in a single pot.

Advanced Structural Elucidation and Conformational Analysis of 7 Bromo 3 Ethyl 1h 1,6 Naphthyridin 2 One

Crystallographic Investigations of 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one

Crystallographic investigations are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Supramolecular Interactions

Hypothetical Data Table for Single-Crystal X-ray Diffraction:

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | 90 |

| β (°) | Data Not Available |

| γ (°) | 90 |

| Volume (ų) | Data Not Available |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The data from single-crystal X-ray diffraction also allows for a detailed analysis of how the molecules are arranged in the crystal lattice, known as crystal packing. A key aspect of this is the identification and characterization of hydrogen bonding networks. For this compound, the N-H group of the lactam and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. These interactions play a crucial role in stabilizing the crystal structure.

Hypothetical Data Table for Hydrogen Bonding:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|

Comprehensive Spectroscopic Characterization for Structural Insights

Spectroscopic techniques provide valuable information about the connectivity and electronic environment of atoms within a molecule.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in the mass spectrum can provide insights into the connectivity of the molecule.

Hypothetical Data Table for HRMS:

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (C₁₀H₁₀Br N₂O) | Data Not Available | Data Not Available |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity, Stereochemistry, and Tautomerism

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR would provide information about the number and types of hydrogen and carbon atoms present.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structural Features

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the naphthyridinone core and the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the conformation of the ethyl group and its orientation relative to the ring system.

Hypothetical Data Table for ¹H and ¹³C NMR:

| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) |

|---|---|---|

| C2 | Data Not Available | - |

| C3 | Data Not Available | - |

| C4 | Data Not Available | Data Not Available |

| C5 | Data Not Available | Data Not Available |

| C7 | Data Not Available | - |

| C8 | Data Not Available | Data Not Available |

| C4a | Data Not Available | - |

| C8a | Data Not Available | - |

| CH₂ (ethyl) | Data Not Available | Data Not Available |

| CH₃ (ethyl) | Data Not Available | Data Not Available |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Preferences

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational preferences.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by characteristic absorption bands corresponding to the various functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the C=O group of the lactam ring. The N-H stretching vibration of the amide group should appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will likely appear in the 2850-2960 cm⁻¹ region. The C-Br stretching vibration is expected to produce a band in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are expected to be prominent in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-Br bond may also be observable.

The positions and intensities of these vibrational bands can be sensitive to the molecule's conformation. For instance, changes in the dihedral angle of the ethyl group could lead to slight shifts in the C-H stretching and bending frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to infer the most stable conformation in the solid state or in solution.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 (broad) | 3352 (weak) |

| Aromatic C-H Stretch | 3080 (medium) | 3085 (strong) |

| Aliphatic C-H Stretch | 2950 (medium) | 2955 (medium) |

| C=O Stretch | 1670 (strong) | 1672 (medium) |

| Aromatic C=C Stretch | 1580, 1470 (strong) | 1585, 1475 (strong) |

| C-N Stretch | 1350 (medium) | 1355 (weak) |

| C-Br Stretch | 550 (medium) | 552 (strong) |

Theoretical and Computational Approaches to the Structure and Stability of this compound

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone for understanding the ground state geometry and electronic structure of this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the molecular geometry can be optimized to its lowest energy state.

These calculations would likely reveal a nearly planar naphthyridinone ring system. The ethyl group at the C3 position will adopt a specific conformation to minimize steric hindrance, with a predicted dihedral angle relative to the ring. The bond lengths and angles obtained from DFT calculations provide a detailed picture of the molecular structure. For example, the C=O bond length is expected to be around 1.23 Å, while the C-Br bond length would be approximately 1.90 Å.

Furthermore, DFT calculations provide insights into the electronic properties of the molecule. The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be determined. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and electronic transitions of the molecule. The MEP map would highlight the electron-rich regions (around the carbonyl oxygen and nitrogen atoms) and electron-deficient regions, which are important for understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and flexibility of this compound in a dynamic environment, such as in a solvent. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them.

An MD simulation would illustrate the rotational motion of the C3-ethyl group, providing a dynamic picture of the conformational changes investigated by DNMR. The simulation can also reveal the flexibility of the naphthyridinone ring system, which, although largely planar, may exhibit subtle puckering or out-of-plane vibrations. The trajectories from MD simulations can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation effects.

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles calculations, particularly DFT, are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to calculate the nuclear magnetic shielding tensors and, consequently, the ¹H and ¹³C NMR chemical shifts. These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies and intensities for both IR and Raman spectra. By calculating the harmonic frequencies and applying a scaling factor to account for anharmonicity and basis set limitations, a theoretical spectrum can be generated that closely resembles the experimental one. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 162.5 |

| C3 | 120.8 |

| C4 | 145.3 |

| C4a | 118.9 |

| C5 | 130.1 |

| C7 | 115.6 |

| C8 | 138.2 |

| C8a | 148.7 |

| CH₂ (ethyl) | 25.4 |

| CH₃ (ethyl) | 13.8 |

Reactivity Profiles and Derivatization Strategies of 7 Bromo 3 Ethyl 1h 1,6 Naphthyridin 2 One

Reactivity at the Bromo Substituent

The bromine atom at the C7 position of the naphthyridinone core is a key handle for introducing structural diversity. Its reactivity is characteristic of an aryl bromide, making it amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, dehalogenations, and metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted naphthyridinone is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the naphthyridinone core and various aryl, heteroaryl, vinyl, or alkyl groups via coupling with an appropriate boronic acid or boronate ester. nih.govorganic-chemistry.orgyonedalabs.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For a substrate like 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one, a typical Suzuki-Miyaura coupling would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | PCy3 | K3PO4 | Toluene | 100 | organic-chemistry.org |

| Pd2(dba)3 | P(t-Bu)3 | K3PO4 | Dioxane/H2O | RT - 80 | organic-chemistry.org |

| Pd(dppf)Cl2 | - | K2CO3 | Dioxane/H2O | 90 | nih.gov |

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed, reacting the bromo-naphthyridinone with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Copper-free protocols have also been developed. nih.gov

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | CuI | Et3N | THF | RT | organic-chemistry.org |

| Pd(acac)2 | CuI | K3PO4 | DMSO | 125 | organic-chemistry.org |

| (NHC)-Pd Complex | (NHC)-Cu Complex | - | Toluene | 110 | nih.gov |

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C7 position. wikipedia.orgacsgcipr.orgnih.gov The process involves a palladium catalyst, a suitable phosphine ligand (often a bulky biarylphosphine), and a base. wikipedia.orgnih.gov This method has been successfully applied to various bromo-substituted nitrogen heterocycles. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-naphthyridinone with alkenes to form substituted alkenes at the C7 position. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org A notable variation involves a tandem Heck-lactamization to form naphthyridinone rings. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are versatile, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the C7 position. wikipedia.orgoup.comchemistrysteps.com The success of SNAr reactions on aryl halides is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring for nucleophilic attack. wikipedia.orgoup.com In the 1,6-naphthyridin-2-one system, the pyridinone ring itself is electron-deficient, which can facilitate SNAr reactions under appropriate conditions with strong nucleophiles.

Reductive Debromination and Hydrogenation Reactions

Removal of the bromo substituent can be achieved through reductive debromination. Catalytic hydrogenation is a common method, often employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org This reaction is generally clean and efficient. It is particularly useful when the parent 3-ethyl-1H-1,6-naphthyridin-2-one scaffold is desired or when the bromine atom is used as a temporary blocking group to direct other reactions. organic-chemistry.org Bromides are typically reduced more readily than chlorides under neutral catalytic hydrogenation conditions. organic-chemistry.org

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental reaction for converting an aryl halide into a highly reactive organometallic species. wikipedia.orgnih.gov Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), can generate the corresponding 7-lithio-1,6-naphthyridinone intermediate. wikipedia.orgias.ac.in This powerful nucleophile can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a diverse array of functional groups at the C7 position. This method provides a complementary approach to cross-coupling reactions for C-C bond formation. The reaction is typically fast and must be carried out at low temperatures to avoid side reactions. nih.govmdpi.com

Reactions Involving the Ethyl Group

The ethyl group at the C3 position offers another site for chemical modification, although it is generally less reactive than the C7-bromo position.

Oxidation and Functionalization at the Alkyl Chain

The carbon atom of the ethyl group attached directly to the naphthyridinone ring (the benzylic-like position) is the most likely site for oxidation. Under strong oxidizing conditions, such as with hot acidic potassium permanganate, alkyl chains on aromatic rings can be oxidized to carboxylic acids. libretexts.org However, milder and more selective oxidation methods could potentially introduce a hydroxyl or carbonyl group at the benzylic position. Biocatalytic methods, for instance using microorganisms like Pseudomonas oleovorans, have been shown to selectively oxidize ethyl groups on pyridine (B92270) rings to the corresponding acetic acid derivatives, suggesting a potential route for functionalization. researchgate.net Furthermore, radical bromination could potentially introduce a bromine atom at the benzylic position, which could then be displaced by various nucleophiles to afford a range of functionalized derivatives.

α-Functionalization of the Ethyl Substituent

The ethyl group at the C3 position offers a site for functionalization at the α-carbon (the CH2 group adjacent to the naphthyridinone ring). This position is activated by the adjacent carbonyl group of the lactam, which can stabilize a negative charge on the α-carbon through resonance.

Deprotonation and Alkylation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is expected to deprotonate the α-carbon, generating a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield derivatives with extended alkyl chains at the C3 position.

Table 1: Predicted Outcomes of α-Functionalization Reactions This table presents hypothetical reaction conditions and expected products based on established principles of α-functionalization of carbonyl compounds.

| Starting Material | Reagents | Expected Product |

|---|

Aldol (B89426) and Claisen-type Condensations: The generated carbanion can also participate in condensation reactions. Reaction with aldehydes or ketones would lead to aldol addition products, while reaction with esters could result in Claisen-type condensations, introducing more complex functional groups at the α-position.

Reactivity of the 1,6-Naphthyridin-2-one Heterocyclic Core

The bicyclic core of the molecule possesses a rich and complex reactivity profile, influenced by the presence of two nitrogen atoms and the lactam system.

Electrophilic aromatic substitution (SEAr) on the 1,6-naphthyridin-2-one core is complex due to the competing directing effects of the various substituents and the inherent electronic properties of the two rings. wikipedia.orgmasterorganicchemistry.com

Pyridin-2-one Ring (A): This ring is generally activated towards electrophilic attack. The amide nitrogen (N1) is an activating, ortho-, para-directing group by resonance. The carbonyl group at C2 is a deactivating, meta-directing group. The ethyl group at C3 is a weakly activating, ortho-, para-directing group. The most activated position on this ring is likely C4.

Pyridine Ring (B): This ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom at position 6. youtube.comquora.comuoanbar.edu.iq The bromine atom at C7 is deactivating by induction but is an ortho-, para-director by resonance.

Considering these factors, electrophilic attack is most likely to occur on the more activated pyridin-2-one ring, specifically at the C4 position. The pyridine ring is significantly deactivated, and forcing conditions would be required for substitution to occur, likely at the C8 or C5 positions, directed by the bromine and influenced by the deactivating effect of N6. Common SEAr reactions like nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) would be expected to yield the 4-substituted product preferentially. organicchemistrytutor.com

The lactam functionality contains an amide carbonyl group (C=O) which is susceptible to nucleophilic attack. While amides are generally less reactive than ketones or esters, reactions can occur under specific conditions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group. This might lead to the formation of a cyclic amine or even ring-opening, depending on the reaction conditions.

Attack by Organometallics: Potent nucleophiles such as Grignard reagents or organolithium compounds could attack the carbonyl carbon. This would likely lead to a tetrahedral intermediate which, upon workup, might result in ring-opened products rather than simple addition, due to the stability of the aromatic system being disrupted. khanacademy.orgnih.gov

The reactivity of the endocyclic C=N bond (imine character) is generally low due to its participation in the aromatic system. However, nucleophilic attack at positions 2 and 4 of a pyridine ring is a known phenomenon, especially if the ring is activated by electron-withdrawing groups or quaternization of the nitrogen. uoanbar.edu.iqwikipedia.orgimperial.ac.uk

The 1,6-naphthyridin-2-one structure exists in a tautomeric equilibrium with its lactim form, 7-bromo-3-ethyl-1,6-naphthyridin-2-ol. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH. uni-muenchen.dersc.org While the lactam form typically predominates in polar solvents, the lactim tautomer can be significant and offers alternative reaction pathways. nih.gov

Lactam Form: Reactivity is centered on the N-H bond (acidity, potential for N-alkylation) and the C=O group (nucleophilic attack as described above).

Lactim Form: This tautomer behaves as a substituted 2-hydroxypyridine. The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions (C3 and C5). The presence of the ethyl group at C3 would sterically hinder attack at that position, making C5 the most probable site for electrophilic attack on the lactim tautomer. Furthermore, the hydroxyl group itself can react with electrophiles, leading to O-alkylation or O-acylation products.

The tautomeric equilibrium means that reactions targeting the heterocyclic core could potentially yield a mixture of products derived from both the lactam and lactim forms, depending on the reaction conditions and the specific reagents used. uni-muenchen.dersc.org

Regioselective and Stereoselective Functionalization of this compound

Achieving regioselectivity in the functionalization of this molecule is a key challenge and opportunity. The bromine atom at the C7 position is a particularly valuable functional handle for regioselective transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The C7-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org These reactions would proceed with high regioselectivity, leaving the other positions of the molecule untouched.

Table 2: Potential Regioselective Cross-Coupling Reactions at C7 This table illustrates the versatility of the C7-bromo group in forming diverse chemical bonds using various palladium-catalyzed methods.

| Reaction Name | Coupling Partner | Reagents | Expected Product Core Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-3-ethyl-1H-1,6-naphthyridin-2-one |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-(alkenyl)-3-ethyl-1H-1,6-naphthyridin-2-one |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 7-(alkynyl)-3-ethyl-1H-1,6-naphthyridin-2-one |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 7-(amino)-3-ethyl-1H-1,6-naphthyridin-2-one |

Stereoselective functionalization would become a consideration if a new chiral center is introduced. For example, the α-functionalization of the ethyl group with an unsymmetrical ketone would create a new stereocenter, potentially allowing for diastereoselective or enantioselective synthesis with the use of chiral reagents or catalysts.

Mechanistic Investigations of Key Transformation Pathways Involving this compound

Understanding the mechanisms of key reactions is crucial for optimizing conditions and predicting outcomes.

Mechanism of Electrophilic Aromatic Substitution (at C4):

Generation of Electrophile: An active electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack: The π-system of the pyridinone ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring, including onto the N1 nitrogen, which provides significant stabilization. wikipedia.org

Deprotonation: A base removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final 4-substituted product.

Mechanism of Suzuki Coupling (at C7): The catalytic cycle for the Suzuki-Miyaura coupling is a well-established pathway involving a palladium(0) catalyst. organic-chemistry.orgyonedalabs.comwikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C7-Br bond of the naphthyridinone, forming a Pd(II) intermediate. This is typically the rate-determining step. researchgate.net

Transmetalation: The organoboron species (e.g., Ar-B(OH)₂), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the bromide ligand. youtube.com

Reductive Elimination: The two organic groups (the naphthyridinone and the aryl group) on the palladium complex are coupled together and eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. youtube.com

These mechanistic pathways provide a framework for predicting the reactivity and for designing rational synthetic routes to novel derivatives of this compound.

Applications and Role of 7 Bromo 3 Ethyl 1h 1,6 Naphthyridin 2 One in Advanced Chemical Research

7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one as a Pivotal Intermediate in Complex Organic Synthesis

The strategic placement of a bromine atom at the 7-position of the 1,6-naphthyridin-2-one core makes this compound a highly valuable building block in organic synthesis. This halogen atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

Precursor for the Construction of Diverse Heterocyclic Frameworks

The utility of this compound as a precursor is prominently demonstrated in its application in the synthesis of selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. mdpi.comresearchgate.netresearchgate.netnih.gov The synthesis of this key intermediate, designated as Intermediate 2 in several patents, typically involves the reaction of 4-amino-6-bromo-pyridine-3-carbaldehyde with butyryl chloride. mdpi.comresearchgate.netresearchgate.netnih.gov

Once formed, the bromine atom at the 7-position can be readily displaced or utilized in cross-coupling reactions to introduce new functionalities and build more complex heterocyclic systems. For instance, a common synthetic route involves a Suzuki coupling reaction with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane to yield 3-ethyl-7-vinyl-1H-1,6-naphthyridin-2-one. researchgate.netresearchgate.netnih.gov This vinyl derivative serves as a versatile intermediate for further transformations.

Another key transformation involves the conversion of the 7-bromo derivative into a 7-(bromomethyl) analog. researchgate.netnih.gov This is typically achieved through a series of steps that may involve the initial vinylation followed by oxidative cleavage and subsequent bromination. The resulting 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one is a reactive electrophile that can be used to alkylate a variety of nucleophiles, particularly amines, to introduce diverse side chains. A notable application is its reaction with substituted piperazine (B1678402) derivatives to generate a library of potent PARP1 inhibitors. researchgate.netnih.gov

The following table illustrates the role of this compound as a precursor in the synthesis of more complex molecules:

| Precursor | Reagents | Product | Application | Reference(s) |

| This compound | 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, PdCl₂(dppf), K₂CO₃ | 3-ethyl-7-vinyl-1H-1,6-naphthyridin-2-one | Intermediate for PARP1 inhibitors | researchgate.netresearchgate.netnih.gov |

| 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one | N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide, DIPEA | 5-[4-[(3-ethyl-2-oxo-1H-1,6-naphthyridin-7-yl)methyl]piperazin-1-yl]-N-methyl-pyridine-2-carboxamide | Potent PARP1 inhibitor | researchgate.net |

| 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one | 6-fluoro-N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide, DIPEA | 5-[4-[(3-ethyl-2-oxo-1H-1,6-naphthyridin-7-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide | Potent PARP1 inhibitor | researchgate.net |

| 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one | 6-chloro-N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide, DIPEA | 6-chloro-5-[4-[(3-ethyl-2-oxo-1H-1,6-naphthyridin-7-yl)methyl]piperazin-1-yl]-N-methyl-pyridine-2-carboxamide | Potent PARP1 inhibitor | researchgate.netnih.gov |

Building Block for the Synthesis of Polycyclic and Fused-Ring Systems

While the primary documented use of this compound is as a precursor for substitution at the 7-position, the inherent reactivity of the bromo-naphthyridine scaffold suggests its potential as a building block for the construction of more complex polycyclic and fused-ring systems. Methodologies such as intramolecular Heck reactions or other palladium-catalyzed cyclizations could potentially be employed to construct additional rings onto the 1,6-naphthyridine (B1220473) core, although specific examples starting from this exact compound are not extensively reported in the current literature.

Contribution of this compound to Structure-Reactivity and Structure-Property Relationship Studies

The ability to systematically modify the structure of this compound makes it an invaluable tool for studying structure-activity relationships (SAR) and structure-property relationships (SPR). By introducing a variety of substituents at the 7-position, researchers can probe the effects of these modifications on the biological activity and physicochemical properties of the resulting molecules.

Systematic Structural Modifications Derived from this compound

The development of PARP1 inhibitors provides a clear example of the systematic structural modifications enabled by this intermediate. Starting from the 7-(bromomethyl) derivative, a wide array of amines, particularly substituted piperazines and pyridines, have been introduced. researchgate.netnih.gov This modular approach allows for the exploration of how different substituents on the appended heterocyclic rings influence the potency and selectivity of the final compounds.

The following table showcases the diversity of structures that can be generated from this compound, highlighting its role in generating compound libraries for biological screening.

| Intermediate Derived from this compound | Reactant | Resulting Structural Motif | Reference(s) |

| 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one | N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide | 7-((4-(6-(methylcarbamoyl)pyridin-3-yl)piperazin-1-yl)methyl) | researchgate.net |

| 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one | 6-fluoro-N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide | 7-((4-(2-fluoro-6-(methylcarbamoyl)pyridin-3-yl)piperazin-1-yl)methyl) | researchgate.net |

| 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one | 6-chloro-N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide | 7-((4-(2-chloro-6-(methylcarbamoyl)pyridin-3-yl)piperazin-1-yl)methyl) | researchgate.netnih.gov |

Investigation of Substituent Effects on Chemical Reactivity and Electronic Properties

The chemical reactivity of the 1,6-naphthyridin-2-one ring system is influenced by the nature and position of its substituents. The bromine atom at the 7-position is an electron-withdrawing group, which can affect the electron density of the heterocyclic core and influence its reactivity in various chemical transformations. Similarly, the ethyl group at the 3-position can have electronic and steric effects. A systematic investigation of how different substituents at these positions modulate the electronic properties and reactivity of the naphthyridinone scaffold would be of significant interest in physical organic chemistry. However, detailed studies focusing specifically on this compound are not widely available in the peer-reviewed literature, with the primary focus of existing documentation being on its synthetic utility.

Role in the Development and Benchmarking of Novel Synthetic Methodologies

While this compound has been utilized in established synthetic protocols such as the Suzuki coupling, its specific role in the development and benchmarking of novel synthetic methodologies is not prominently featured in the current body of scientific literature. Its utility lies more in its application as a key building block within existing synthetic frameworks to achieve specific molecular targets, rather than as a substrate for the development of fundamentally new chemical reactions. The synthetic routes employing this intermediate rely on well-understood and robust transformations, underscoring its reliability as a synthetic tool rather than a platform for methodological innovation.

Validation of New Catalytic Systems for Heterocycle Functionalization

Currently, there is a lack of specific studies in the scientific literature that detail the use of this compound as a substrate for the validation of new catalytic systems for heterocycle functionalization. Generally, bromo-substituted heterocyclic compounds are valuable tools in synthetic chemistry, often employed as starting materials in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to test the efficacy and scope of new catalysts. The bromine atom at the 7-position of the naphthyridine core could theoretically serve as a handle for such functionalization, allowing for the introduction of new substituents and the creation of a diverse library of derivatives. However, specific examples and detailed research findings of its use in this context are not available.

Comparative Studies of Synthetic Strategies for Naphthyridine Derivatives

While general synthetic strategies for the 1,6-naphthyridin-2(1H)-one scaffold have been reviewed, comparative studies focusing specifically on the synthesis of this compound are not present in the available literature. The synthesis of the 1,6-naphthyridin-2(1H)-one core can be broadly approached from two main pathways: starting from a pre-formed pyridine (B92270) ring or a pre-formed pyridone ring. nih.gov The choice of strategy typically depends on the desired substitution pattern. For this compound, a plausible synthetic route would involve the construction of the bicyclic system with the bromo and ethyl groups introduced at the appropriate stages. However, without specific studies, a comparative analysis of yields, scalability, and cost-effectiveness of different routes for this particular molecule cannot be provided.

Potential for Integration into Advanced Materials Science

The potential for integrating this compound into advanced materials science has not been specifically investigated. The properties of the broader class of naphthyridines suggest theoretical possibilities, but these have not been experimentally verified for this compound.

There is no available research on the use of this compound as a monomer or ligand in polymeric systems. In theory, the bromo-functionality could be used for polymerization reactions, or the heterocyclic core could act as a ligand for metal-containing polymers. However, this remains a hypothetical application without supporting studies.

The consideration of this compound for optoelectronic or supramolecular material development is not documented. Some naphthyridine derivatives have been investigated for their fluorescent properties, suggesting that the core structure can be part of photophysically active molecules. mdpi.com For instance, other classes of bromo-amino functionalized aromatic compounds have been studied for their solvatochromic properties, which are relevant for optoelectronics. mdpi.comresearchgate.net However, the specific optical and electronic properties of this compound have not been reported.

Leveraging Computational Modeling for the Predictive Design of this compound Derivatives

No specific computational modeling studies have been published that focus on the predictive design of derivatives of this compound. Computational chemistry is a powerful tool for predicting the properties of new molecules, including their reactivity, electronic properties, and biological activity. Such studies on this specific compound would be valuable for guiding future synthetic efforts and exploring its potential applications, but this research has yet to be undertaken or published.

Future Research Directions and Unexplored Avenues for 7 Bromo 3 Ethyl 1h 1,6 Naphthyridin 2 One

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future synthetic research should prioritize the development of greener and more efficient routes to 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one, moving beyond traditional multi-step batch syntheses. The principles of atom economy, which focus on maximizing the incorporation of reactant atoms into the final product, will be central to this endeavor. jk-sci.com

Key avenues for exploration include:

Catalytic Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially without isolating intermediates. nih.govacs.org This approach drastically reduces solvent waste, energy consumption, and purification steps. For instance, a cascade reaction starting from simpler pyridine (B92270) precursors could assemble the naphthyridinone core in a highly atom-economical fashion. acs.org

C-H Activation Strategies: Direct functionalization of C-H bonds is a cornerstone of modern green synthesis. acs.orgnih.gov Research into rhodium(III)-catalyzed C-H activation could provide novel, regioselective pathways to construct the naphthyridinone skeleton, eliminating the need for pre-functionalized starting materials and the associated stoichiometric byproducts. acs.orgnih.govacs.org

Multicomponent Reactions (MCRs): Investigating three- or four-component reactions that bring together simple building blocks to rapidly construct the complex heterocyclic core. rsc.org MCRs are inherently atom-economical and offer a powerful method for generating structural diversity efficiently.

| Metric | Conventional Synthesis (Hypothetical) | Future Sustainable Synthesis (Goal) |

| Atom Economy | Low to Moderate (often involves protecting groups and stoichiometric reagents) | High (aiming for >80% through addition and cascade reactions) |

| E-Factor (Waste/Product Ratio) | High | Low |

| Number of Steps | Multiple steps with intermediate isolation | Fewer steps (ideally one-pot or cascade) |

| Solvent/Energy Use | High | Minimized through catalysis and process intensification |

Exploration of Undiscovered Reactivity Modes and Novel Derivatization Chemistries

The structure of this compound offers multiple sites for chemical modification, providing a rich platform for creating novel derivatives with diverse properties. Future research should systematically explore the reactivity at these sites.

Cross-Coupling at the C7-Bromine: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck). nih.govmdpi.com This would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, creating libraries of novel compounds for biological screening or materials science applications.

Functionalization of the N1-Position: The lactam nitrogen can be alkylated, acylated, or arylated to modulate the electronic and steric properties of the molecule, which can be crucial for tuning biological activity or photophysical characteristics.

C-H Functionalization of the Aromatic Core: Beyond its use in synthesis, direct C-H functionalization on the pre-formed naphthyridinone ring is a frontier area. This could enable late-stage diversification, allowing for the introduction of functional groups at positions not easily accessible through traditional methods.

Reactions at the C3-Ethyl Group: While less reactive, the ethyl group could be a target for radical-mediated functionalization to introduce further diversity.

| Reaction Site | Potential Derivatization Chemistry | Potential Functional Groups to Introduce |

| C7-Br | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig coupling | Aryls, heteroaryls, vinyls, alkynes, amines, ethers |

| N1-H | Alkylation, Acylation, Arylation | Alkyl chains, functionalized acyl groups, (hetero)aryl rings |

| C4, C5, C8-H | Direct C-H Activation/Functionalization | Aryls, alkyls, halogens |

| Lactam C=O | Reduction, Thionation | Methylene (B1212753) group, Thiocarbonyl group |

In-depth Investigations into Complex Reaction Mechanisms, Intermediates, and Transition States

A deeper mechanistic understanding of both existing and newly discovered reactions is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Future work should focus on elucidating the intricate pathways of key transformations. For palladium-catalyzed cross-coupling reactions, this involves a detailed study of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. mit.eduuvic.caacs.orgacs.org Investigating the precise structure of the active palladium catalyst and potential off-cycle species can lead to the development of more robust and efficient catalytic systems. nih.gov Identifying and characterizing transient intermediates and transition states through a combination of experimental and computational methods will provide invaluable insights for rational reaction design.

Application of Advanced Analytical Techniques for Dynamic Processes and Transient Species

To achieve the mechanistic insights described above, the application of advanced, time-resolved analytical techniques is essential. In-situ monitoring technologies can capture a real-time picture of a reaction as it unfolds, revealing the concentration profiles of reactants, intermediates, and products. mt.comspectroscopyonline.com

Future research should employ:

In-situ Spectroscopy: Techniques like ReactIR™ (FTIR), Raman spectroscopy, and NMR spectroscopy allow for continuous monitoring of reactions without sampling. mt.comacs.orgacs.org This is particularly valuable for identifying short-lived intermediates that would be undetectable with traditional offline analysis. spectroscopyonline.com

Reaction Calorimetry: To understand the thermodynamics and safety profile of new synthetic routes.

Mass Spectrometry: Advanced mass spectrometry techniques, such as pressurized sample infusion (PSI-MS), can be used to intercept and characterize transient catalytic species directly from the reaction mixture. uvic.caacs.org

Integration with Flow Chemistry, Automated Synthesis, and Artificial Intelligence-Driven Reaction Discovery

Moving the synthesis of this compound and its derivatives from traditional batch processing to modern, automated platforms represents a significant leap forward.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time. This leads to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents or highly exothermic reactions. Flow chemistry also facilitates seamless scale-up from laboratory to production scales.

Automated Synthesis Platforms: High-throughput experimentation using robotic platforms can rapidly screen a wide range of catalysts, ligands, solvents, and reaction conditions. This accelerates the optimization of known reactions and the discovery of new derivatization chemistries.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on reaction data to predict the outcomes of unknown reactions, suggest optimal conditions, or even propose entirely novel synthetic routes. Integrating AI with automated synthesis platforms creates a closed-loop "design-make-test-analyze" cycle, dramatically accelerating the discovery of new molecules and materials based on the 1,6-naphthyridin-2-one scaffold.

Theoretical Predictions for Uncharted Reactivity and Transformative Potentials

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool that can guide experimental work, saving time and resources. mdpi.com Future research should leverage DFT to:

Predict Reactivity: Calculate molecular electrostatic potential surfaces and frontier molecular orbital (HOMO/LUMO) energies to predict the most likely sites for electrophilic or nucleophilic attack on the naphthyridinone core. acs.orgrepositorioinstitucional.mx

Model Reaction Mechanisms: Calculate the energy profiles of proposed reaction pathways, including the structures and energies of intermediates and transition states. researchgate.net This can help determine the feasibility of a new reaction before it is attempted in the lab.

Predict Spectroscopic and Electronic Properties: Computationally predict NMR, IR, and UV-Vis spectra of potential products or intermediates to aid in their experimental identification. acs.org For materials science applications, DFT can predict key electronic properties like band gaps and charge transport capabilities.

Interdisciplinary Research Synergies Involving this compound

The true potential of this compound will be realized through collaborations that bridge chemistry with other scientific disciplines. The 1,6-naphthyridinone scaffold is a versatile starting point for various applications. nih.govresearchgate.netmdpi.comurl.edumdpi.com

Medicinal Chemistry and Chemical Biology: As a known "privileged scaffold," new derivatives should be synthesized and screened for a wide range of biological activities beyond its current use. Potential therapeutic areas include oncology (as kinase inhibitors), infectious diseases (as DNA gyrase inhibitors), and neurodegenerative disorders. acs.orgnih.govacs.org

Materials Science: Naphthyridine-based systems can exhibit interesting photophysical properties. rsc.org By synthesizing conjugated derivatives through cross-coupling reactions, new materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaics could be developed. researchgate.netrsc.org

Corrosion Inhibition: The nitrogen atoms and π-electron system of the naphthyridine core suggest potential for use as a corrosion inhibitor, as these features allow for strong adsorption onto metal surfaces. taylorfrancis.com

| Field of Research | Potential Application of Derivatives | Rationale |

| Medicinal Chemistry | Anticancer agents, antimicrobials, antivirals | 1,6-Naphthyridinone is a known privileged scaffold in drug discovery. nih.govacs.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), chemical sensors | Extended π-conjugated systems based on naphthyridines can possess useful electronic and optical properties. researchgate.netrsc.org |

| Catalysis | Ligands for transition metal catalysts | The pyridine-like nitrogen atoms can coordinate to metal centers. researchgate.net |

| Corrosion Science | Corrosion inhibitors for metals | N-heterocycles can adsorb onto metal surfaces, forming a protective layer. taylorfrancis.com |

Conclusion: the Enduring Significance of 7 Bromo 3 Ethyl 1h 1,6 Naphthyridin 2 One in Academic Chemical Research

Recapitulation of Key Contributions and Foundational Insights

The primary contribution of 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one to academic research lies in its role as a key building block in the synthesis of biologically active molecules. The naphthyridinone core is a recognized pharmacophore, and the specific substitution pattern of this compound offers strategic advantages for medicinal chemists. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This feature is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Furthermore, the ethyl group at the 3-position influences the compound's solubility and lipophilicity, properties that are critical for optimizing the pharmacokinetic profiles of potential drug candidates. Research on related naphthyridinone derivatives has demonstrated their potential as potent inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP) and protein kinases. nih.gov For instance, the broader class of 1,6-naphthyridin-2-ones has been extensively reviewed, highlighting their synthesis and biomedical applications. nih.gov The insights gained from these studies underscore the foundational importance of substituted naphthyridinones like this compound in the design of novel therapeutics.

A notable example of the significance of this structural motif is found in the drug Ripretinib. tdcommons.org The chemical structure of Ripretinib, 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea, contains a derivative of the this compound core. tdcommons.org This highlights the successful translation of academic research on this scaffold into a clinically approved medication for the treatment of gastrointestinal stromal tumors. tdcommons.org

| Compound Name | Key Research Area | Reference |

| This compound | Synthetic Intermediate, Kinase Inhibitor Scaffold | tdcommons.org |

| Ripretinib | Kinase Inhibitor, Anticancer Agent | tdcommons.org |

| 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives | PARP-1 Selective Inhibitors | nih.gov |

Reiteration of this compound's Role as a Model System and Synthetic Versatile Intermediate

The utility of this compound as a model system stems from its relatively simple yet functionally rich structure. It allows researchers to study the fundamental chemical properties and reactivity of the 1,6-naphthyridin-2-one ring system without the complications of more elaborate substituents. The predictable reactivity of the bromine atom and the influence of the ethyl group provide a reliable platform for developing and optimizing new synthetic methodologies.

As a versatile synthetic intermediate, this compound is invaluable. The bromine atom at the 7-position can be readily displaced or utilized in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the facile construction of complex molecular architectures and the generation of libraries of compounds for high-throughput screening. The general synthetic approaches to 1,6-naphthyridin-2-ones have been well-documented, providing a solid foundation for the preparation of this specific derivative. nih.gov

The strategic placement of the bromine and ethyl groups allows for sequential and site-selective modifications, further enhancing its synthetic utility. This step-wise elaboration is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties.

Outlook on the Evolving Research Landscape for Naphthyridinone Derivatives and Related Heterocycles

The future of research involving naphthyridinone derivatives and related heterocycles appears exceptionally promising. The proven success of this scaffold in yielding clinically effective drugs will continue to drive further exploration of its chemical space. It is anticipated that research will focus on several key areas:

Development of Novel Synthetic Methodologies: The demand for efficient and sustainable methods to synthesize and functionalize naphthyridinone cores will likely lead to innovations in catalysis and organic synthesis.

Expansion of Biological Targets: While kinase and PARP inhibition are well-established applications, researchers are likely to explore the potential of naphthyridinone derivatives against a wider range of biological targets, including other enzyme families and protein-protein interactions. The broad spectrum of pharmacological activity of naphthyridine derivatives, in general, supports this direction. nih.gov

Exploration of New Isomers and Scaffolds: While the 1,6-naphthyridin-2-one core is of significant interest, other naphthyridine isomers and related heterocyclic systems will also be investigated for their therapeutic potential. nih.gov

Application in Materials Science: The photophysical properties of some naphthyridinone derivatives suggest potential applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.